2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
CAS No.:
Cat. No.: VC20198357
Molecular Formula: C18H24N6O3S
Molecular Weight: 404.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H24N6O3S |
|---|---|
| Molecular Weight | 404.5 g/mol |
| IUPAC Name | 2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1-yl]-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide |
| Standard InChI | InChI=1S/C18H24N6O3S/c1-12-6-8-23(9-7-12)14-4-5-16(26)24(22-14)11-15(25)19-18-21-20-17(28-18)13-3-2-10-27-13/h4-5,12-13H,2-3,6-11H2,1H3,(H,19,21,25) |
| Standard InChI Key | HZBMBAIERIXTNV-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCN(CC1)C2=NN(C(=O)C=C2)CC(=O)NC3=NN=C(S3)C4CCCO4 |
Introduction
2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound featuring a pyridazinone core, a piperidine ring, and a thiadiazole moiety. This structural arrangement contributes to its potential biological and chemical reactivity, making it an interesting candidate in medicinal chemistry and pharmacology.
Synthesis and Chemical Reactions
The synthesis of this compound generally follows a multi-step organic reaction pathway. Common reagents used include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various coupling agents to facilitate the formation of desired linkages. The specific conditions—such as temperature, solvent, and pH—are crucial for optimizing yields and purity.
| Reagent | Role in Synthesis |
|---|---|
| Potassium Permanganate | Oxidizing agent. |
| Sodium Borohydride | Reducing agent. |
| Coupling Agents | Facilitate bond formation between moieties. |
Biological Activities and Potential Applications
Research indicates that 2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide may function as an enzyme inhibitor or receptor modulator. Compounds with similar structures have shown promise in inhibiting phosphodiesterase 4 (PDE4), which is associated with various therapeutic applications, including treatments for inflammatory diseases and depression.
| Potential Application | Description |
|---|---|
| Inflammatory Disease Treatment | May inhibit PDE4, reducing inflammation. |
| Depression Treatment | Potential role in modulating neurotransmitter levels. |
Comparison with Similar Compounds
The compound stands out due to its unique combination of structural features and reactivity profiles compared to other related compounds.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(4-pyridinyl)acetamide | Contains a methyl group instead of a piperidine | Lacks the piperidine ring which may affect biological activity |
| 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-pyridinyl)thiazol-2-yl)acetamide | Incorporates a cyclopropyl group | Offers different steric properties influencing reactivity |
| 2-(3-(4-methylpiperidin-1-yl)-6-oxo-pyridazin-1(6H)-yl)-N-(phenyl)acetamide | Substituted with a phenyl group instead of pyridine | Variation in electronic properties affecting binding affinity |
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